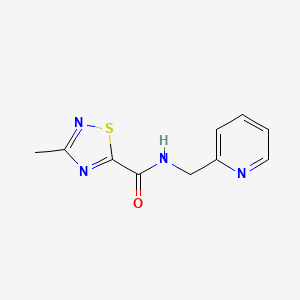
3-methyl-N-(pyridin-2-ylmethyl)-1,2,4-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(pyridin-2-ylmethyl)-1,2,4-thiadiazole-5-carboxamide, also known as PTC-209, is a small molecule inhibitor that has been shown to have anti-cancer properties. This compound was first identified in a screen for small molecules that could inhibit the expression of BMI-1, a protein that is overexpressed in many types of cancer.
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
Compounds structurally related to "3-methyl-N-(pyridin-2-ylmethyl)-1,2,4-thiadiazole-5-carboxamide" have been investigated for their antimycobacterial properties. Substituted pyridines and pyrazines, acting as carboxylic acid isosteres, were tested against Mycobacterium tuberculosis. The majority of these compounds exhibited significant antimycobacterial activities, with some being up to 16 times more potent than pyrazinamide, a known antimycobacterial drug (Gezginci, Martin, & Franzblau, 1998).
Antitumor and Antimicrobial Activities
Pyridine thiazole derivatives and their zinc(II) complexes have been synthesized and evaluated for their antimicrobial and antitumor properties. The studies indicated that the metal complexes exhibit higher bioactivity than the free ligands, with some compounds showing specific efficacy against certain bacteria or cancer cell lines (Xun-Zhong et al., 2020).
Anti-Inflammatory Activity
New series of 1,3,4-thiadiazoles containing pyrazole and pyrrole nuclei have been developed, demonstrating significant anti-inflammatory effects. The synthesized compounds showed promising results, with some surpassing the standard drug indomethacin in potency during in vivo testing (Maddila, Gorle, Sampath, & Lavanya, 2016).
HIV-Integrase Inhibition
Efficient synthesis of carboxamide analogs has led to the discovery of potent inhibitors for HIV integrase, crucial for antiretroviral therapy. These compounds demonstrated sub-micromolar inhibition of the enzyme, highlighting their potential as novel therapeutic agents (Boros, Johns, Garvey, Koble, & Miller, 2006).
Eigenschaften
IUPAC Name |
3-methyl-N-(pyridin-2-ylmethyl)-1,2,4-thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-7-13-10(16-14-7)9(15)12-6-8-4-2-3-5-11-8/h2-5H,6H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXRGQKNDMVMIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(pyridin-2-ylmethyl)-1,2,4-thiadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl [(2-cyano-2-phenylvinyl)amino]acetate](/img/structure/B2431568.png)
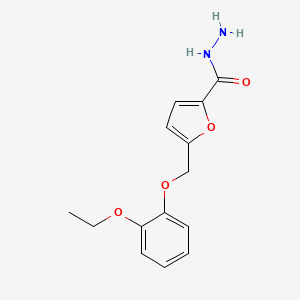
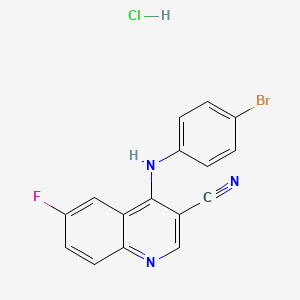
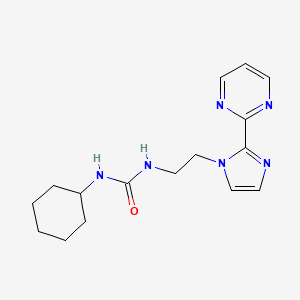
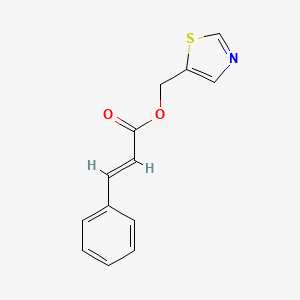
![7-Bromoimidazo[1,2-a]pyridin-3-amine;hydrochloride](/img/structure/B2431577.png)
![3-{[(4-bromophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2431578.png)
![N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2431581.png)
![5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2431584.png)
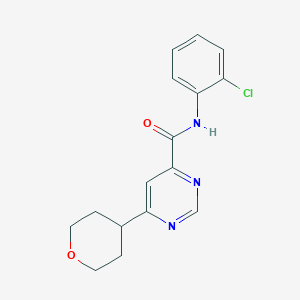
![N-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B2431587.png)
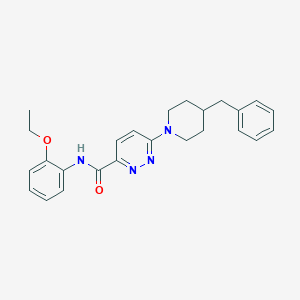
![2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2431590.png)
![3,8-dibromo-7-ethoxy-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide](/img/structure/B2431591.png)